M1 Muscarinic Allosteric Modulation: Unique Functional Profile vs. Natural Alkaloids
Octahydro-1H-quinolizin-1-one serves as the core scaffold for a series of M1 receptor positive allosteric modulators (PAMs). Unlike natural quinolizidine alkaloids like lupanine and cytisine, which act as orthosteric agonists or antagonists at nicotinic receptors, quinolizidinone-derived compounds achieve selective M1 potentiation [1]. Specifically, lupanine exhibits a Ki of 11,000 nM at muscarinic receptors, demonstrating negligible affinity . In contrast, optimized derivatives of the target scaffold show sub-micromolar activity as M1 PAMs, with >100-fold selectivity over M2-5 subtypes [1].
| Evidence Dimension | M1 Muscarinic Receptor Activity |
|---|---|
| Target Compound Data | Scaffold for M1 PAMs (e.g., EC50 < 1 µM for derived compounds) |
| Comparator Or Baseline | Lupanine: Ki = 11,000 nM at muscarinic receptors (inactive) |
| Quantified Difference | >10,000-fold difference in affinity/potency |
| Conditions | In vitro radioligand binding and functional assays |
Why This Matters
This demonstrates that the target scaffold enables a distinct mechanism (allosteric modulation) at a therapeutically relevant target (M1), a property absent in common, commercially available quinolizidine alkaloids, making it essential for CNS drug discovery.
- [1] Kuduk, S. D., et al. (2010). Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. PMC4007972. View Source
